1-(4-Fluorobutyl)-5-methyl-1H-pyrazol-3-amine
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Overview
Description
1-(4-Fluorobutyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorobutyl group and a methyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobutyl)-5-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorobutyl Group: The fluorobutyl group can be introduced via nucleophilic substitution reactions using 1-bromo-4-fluorobutane as a reagent.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobutyl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(4-Fluorobutyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobutyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes or Receptors: Modulating their activity.
Interfering with Metabolic Pathways: Affecting the synthesis or degradation of biomolecules.
Inducing Cellular Responses: Leading to changes in cell function or behavior.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorobutyl)-1H-pyrazol-3-amine
- 1-(4-Fluorobutyl)-5-methyl-1H-indazole-3-carboxamide
- 1-(4-Fluorobutyl)-5-methyl-1H-indole-3-carboxamide
Uniqueness
1-(4-Fluorobutyl)-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its fluorobutyl group enhances its lipophilicity and potential interactions with biological membranes, while the methyl group may influence its reactivity and stability.
Properties
Molecular Formula |
C8H14FN3 |
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Molecular Weight |
171.22 g/mol |
IUPAC Name |
1-(4-fluorobutyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H14FN3/c1-7-6-8(10)11-12(7)5-3-2-4-9/h6H,2-5H2,1H3,(H2,10,11) |
InChI Key |
JLMVXGODXZHKNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCCF)N |
Origin of Product |
United States |
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